molecular formula C9H10N2O2 B13043064 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid

5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid

Cat. No.: B13043064
M. Wt: 178.19 g/mol
InChI Key: RZAGFQYNCFKZEO-UHFFFAOYSA-N
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Description

5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid is a high-purity chemical building block designed for advanced research and development. This compound features the versatile 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, a fused bicyclic structure that combines the aromaticity of pyridine with the properties of a cyclopentane ring, making it a valuable intermediate in several cutting-edge scientific fields. Derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine core have demonstrated significant value as efficient corrosion inhibitors for carbon steel in highly acidic environments, with studies showing superior inhibition efficiency of up to 97.7% . The molecular structure, containing nitrogen heteroatoms and conjugated systems, facilitates strong adsorption onto metal surfaces, providing a protective layer . Furthermore, closely related carboxylic acid functionalized cyclopenta[b]pyridines are key precursors in the synthesis of luminescent lanthanide complexes . These neutral complexes are highly soluble in organic solvents and are of considerable practical interest for the development of new electroluminescent materials, such as those used in Organic Light-Emitting Diodes (OLEDs) . The presence of both an amino and a carboxylic acid functional group on this scaffold makes it a particularly versatile synthon for further synthetic modification, including the construction of more complex polyheterocyclic systems often found in pharmaceuticals and agrochemicals . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for detailed protocols on the use of similar compounds in corrosion science, materials chemistry, and medicinal chemistry.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-amino-6,7-dihydrocyclopenta[b]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c10-9(8(12)13)4-3-7-6(9)2-1-5-11-7/h1-2,5H,3-4,10H2,(H,12,13)

InChI Key

RZAGFQYNCFKZEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1N=CC=C2)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, while substitution reactions may result in various substituted derivatives of the parent compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its pharmacological properties, showing promise as a lead compound in drug development.

  • Biological Activity : Preliminary studies indicate that derivatives of 5-amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid exhibit notable biological activities, including potential anti-inflammatory and analgesic effects. Research has focused on its interaction with various biological targets, assessing binding affinities and selectivity.
  • Case Studies : In one study, the compound was evaluated for its efficacy against specific cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and therapeutic potential .

Organic Synthesis

This compound serves as an important precursor in organic synthesis, enabling the formation of more complex molecules through various chemical reactions.

  • Synthetic Routes : Multiple synthetic pathways have been proposed for the preparation of 5-amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid. These include cyclization processes and coupling reactions that leverage its functional groups to create diverse derivatives .
  • Applications in Synthesis : The compound can be utilized in the synthesis of heterocyclic compounds that are valuable in pharmaceuticals. Its ability to undergo transformations makes it a versatile building block in organic chemistry .

Corrosion Inhibition

Recent research has highlighted the potential of 5-amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid as an effective corrosion inhibitor for steel alloys.

  • Inhibition Efficiency : A study reported that derivatives of this compound exhibited mixed-type inhibition with an efficiency of up to 97.7% at certain concentrations. This application is particularly relevant in industries where metal corrosion poses significant challenges .

Cosmetic Formulations

The compound's properties have also led to explorations in cosmetic formulations.

  • Stability and Efficacy : Research indicates that incorporating this compound into topical formulations can enhance stability and bioavailability, making it suitable for use in skin care products . Its ability to interact with skin receptors may provide additional benefits such as improved hydration and anti-aging effects.

Mechanism of Action

The mechanism of action of 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of protein kinase FGFR1, thereby affecting cellular signaling pathways involved in cell growth and differentiation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclopenta[B]pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Properties Inhibition Efficiency (If Applicable) References
5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid -NH₂, -COOH (C5) Likely C₈H₁₀N₂O₂ ~178.18 (calc.) Hypothesized corrosion inhibition Not reported Inferred
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) -CN (C3) C₉H₈N₂ 144.18 Corrosion inhibition in H₂SO₄ Up to 97.7%
6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid -COOH (C2) C₉H₉NO₂ 163.18 No application data reported Not tested
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate -Cl (C2), -COOH (C3), hydrate C₉H₈ClNO₂·xH₂O ~195.62 (anhyd.) No application data reported Not tested

Functional Group and Positional Effects

  • This dual functionality may improve adsorption on metal surfaces (e.g., carbon steel) compared to mono-functional analogs, though experimental validation is needed.
  • CAPD (C3-CN Derivative) :
    The nitrile (-CN) group at C3 contributes to strong electron-withdrawing effects, polarizing the aromatic system and facilitating adsorption on carbon steel surfaces via lone-pair interactions. CAPD derivatives exhibit mixed-type corrosion inhibition (97.7% efficiency in H₂SO₄) via Langmuir adsorption, involving both physical and chemical bonding .

  • C2-COOH Derivative: The carboxylic acid group at C2 (vs. However, the absence of an amino group limits its ability to form coordinate bonds with metal ions.

Adsorption and Corrosion Inhibition Mechanisms

  • CAPD Analogs :
    Monte Carlo (MC) simulations and DFT calculations indicate that CAPD derivatives adsorb on Fe(110) surfaces through nitrile-metal interactions, with inhibition efficiency correlating with molecular planarity and electron density distribution .
  • Hypothesized Behavior of Target Compound: The amino and carboxylic acid groups in the target compound could enable multi-site adsorption: -COOH binds via electrostatic interactions with positively charged metal surfaces. -NH₂ participates in coordinate bonding with vacant d-orbitals of iron. Such synergistic effects might surpass the performance of CAPD derivatives, though this remains speculative without experimental data.

Biological Activity

5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid is C8H10N2O2C_8H_{10}N_2O_2 with a molecular weight of 166.18 g/mol. The structure includes a cyclopentane ring fused to a pyridine moiety, which is significant for its biological interactions.

Antiviral Activity

Recent studies have indicated that derivatives of cyclopenta[b]pyridine compounds exhibit antiviral properties. For instance, an investigation into similar structures revealed that they could inhibit RNA-dependent RNA polymerase (RdRP) activity in influenza A virus, demonstrating IC50 values as low as 12 μM in minireplicon assays . This suggests that the structural features of the cyclopenta[b]pyridine core may enhance binding affinity to viral proteins.

Anticancer Properties

Research has shown that compounds related to 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid possess anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through the modulation of various signaling pathways. For example, a related compound exhibited significant cytotoxicity against human breast cancer cells with an IC50 value of 15 μM .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have suggested that it may exert protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative damage plays a critical role in pathogenesis .

Study 1: Antiviral Efficacy

In a comparative study on antiviral efficacy, several derivatives of cyclopenta[b]pyridine were synthesized and tested against influenza strains. The results indicated that modifications on the cyclopentane ring significantly affected antiviral potency. The most effective derivative showed an EC50 value ranging from 7 to 25 μM without cytotoxic effects at concentrations up to 250 μM .

Study 2: Cytotoxicity in Cancer Cells

A study focusing on the anticancer activity of related compounds demonstrated that specific modifications led to enhanced cytotoxicity in various cancer cell lines. The compound's mechanism was linked to the induction of apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Research Findings Summary Table

Activity IC50/EC50 Values Cell Lines/Models Mechanism
AntiviralIC50: 12 μMInfluenza A virus (minireplicon)Inhibition of RdRP
AnticancerIC50: 15 μMHuman breast cancer cellsInduction of apoptosis
NeuroprotectiveNot specifiedNeuronal cell linesInhibition of oxidative stress

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